molecular formula C22H25N5O4 B2635869 benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887464-19-9

benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2635869
CAS No.: 887464-19-9
M. Wt: 423.473
InChI Key: VBQJKFMEXMFHBR-UHFFFAOYSA-N
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Description

Benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound characterized by its imidazopyridine framework. This structure lends it unique properties that have been explored for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One standard synthetic approach involves the initial preparation of the imidazo[2,1-f]purine core, followed by alkylation and esterification steps. Conditions typically include:

  • Alkylation: Using n-butyl bromide in the presence of a strong base like sodium hydride (NaH).

  • Esterification: Benzylation of the carboxylic acid derivative, often via Fischer esterification, using benzyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production is scaled up with continuous flow chemistry to manage the reaction's exothermic nature and improve yield. Automation and precise temperature control play a critical role in maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions to form ketones or carboxylic acids.

  • Reduction: : Reduction can yield various reduced forms, impacting the imidazopyridine core.

  • Substitution: : Electrophilic and nucleophilic substitutions are possible at specific positions on the purine ring.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Halogenation using bromine (Br₂) or chlorination via sulfuryl chloride (SO₂Cl₂).

Major Products Formed:
  • Oxidation: : Formation of benzyl 2-(8-butyl-1,7-dimethyl-4-oxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.

  • Reduction: : Yielding benzyl 2-(8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.

  • Substitution: : Producing derivatives like benzyl 2-(8-butyl-1,7-dimethyl-2,4-dihydroxy-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.

Scientific Research Applications

Chemistry: The unique structure of benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate allows for extensive studies in the synthesis of novel imidazopyridine derivatives.

Biology and Medicine:
  • Antiviral Research: : Explored for its potential as an antiviral agent, particularly in targeting RNA viruses.

  • Cancer Research: : Investigated for its ability to inhibit specific kinases involved in tumor growth.

Industry:
  • Pharmaceutical Development: : Used in the synthesis of drugs targeting purine pathways.

  • Material Science: : Studied for applications in creating organic semiconductors due to its rigid aromatic structure.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: : Acts by inhibiting enzymes critical in nucleotide synthesis.

  • Pathway Modulation: : Modulates pathways involving purine metabolism, affecting cell growth and viral replication.

Comparison with Similar Compounds

Similar Compounds:

  • Caffeine: : Shares a purine structure but lacks the imidazo[2,1-f] framework.

  • Theophylline: : Another purine derivative with distinct biological activity profiles.

  • Acyclovir: : A purine analog used as an antiviral agent but structurally simpler.

Uniqueness: Benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its complex fused ring system, providing a unique framework for interacting with biological molecules and offering potential avenues for novel drug development.

Properties

IUPAC Name

benzyl 2-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-5-11-25-15(2)12-26-18-19(23-21(25)26)24(3)22(30)27(20(18)29)13-17(28)31-14-16-9-7-6-8-10-16/h6-10,12H,4-5,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQJKFMEXMFHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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